molecular formula C16H12FN5O3S2 B10992661 C16H12FN5O3S2

C16H12FN5O3S2

Cat. No.: B10992661
M. Wt: 405.4 g/mol
InChI Key: MDBXXQNQGNSAOQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H12FN5O3S2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound contains fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H12FN5O3S2 typically involves multi-step organic reactions. One common synthetic route includes the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C16H12FN5O3S2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.

    Substitution: The presence of halogens and other reactive sites allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or halogenating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

C16H12FN5O3S2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which C16H12FN5O3S2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the context of its application, such as its role in drug development or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C16H12FN5O3S2 include those with analogous functional groups or structural motifs. Examples might include other fluorinated organic molecules or sulfur-containing heterocycles.

Uniqueness

What sets This compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications where other compounds may not be as effective.

Properties

Molecular Formula

C16H12FN5O3S2

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C16H12FN5O3S2/c17-10-4-5-12-11(8-10)16(23)22(9-18-12)7-6-19-27(24,25)14-3-1-2-13-15(14)21-26-20-13/h1-5,8-9,19H,6-7H2

InChI Key

MDBXXQNQGNSAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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